5-Pyrimidinecarboxylic acid, 2-amino-4-(1-ethoxyethenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry Pyrimidine compounds are integral to various biological processes and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by the addition of ethyl vinyl ether. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation. The molecular pathways involved may include the inhibition of key signaling proteins or the modulation of gene expression .
Comparison with Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 4-benzyl-1-(4-(3-hydroxy-4-isopropoxy-4-oxobut-2-enoyl)benzyl)-6-methyl-2-oxo-1,2-dihydro pyrimidine-5-carboxylate
Comparison: Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate stands out due to its unique ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Properties
CAS No. |
62328-17-0 |
---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1-ethoxyethenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-16-7(3)9-8(10(15)17-5-2)6-13-11(12)14-9/h6H,3-5H2,1-2H3,(H2,12,13,14) |
InChI Key |
FQQBGWWDOFQGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC(=NC=C1C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.